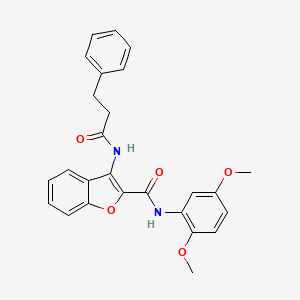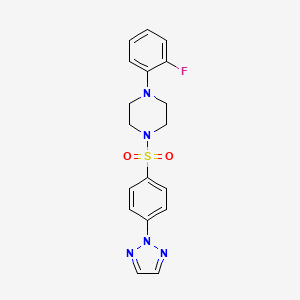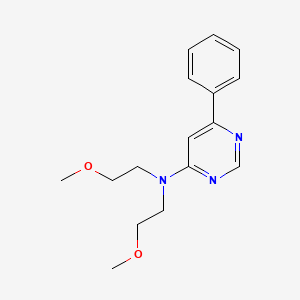
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide” is a chemical compound. It is also known by registry numbers ZINC000000915620, ZINC000000915623 . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized and analyzed by various techniques such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, novel sulfonamides were synthesized by the reaction of reduced products with various sulfonyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was reported as a white solid with a yield of 50.6%, and a melting point of 250.2–250.9°C .Applications De Recherche Scientifique
Antifungal Activity
This compound has shown promising results in antifungal applications. For instance, derivatives of this compound exhibited significant antifungal activity against Physalospora piricola and Alternaria solani . These findings suggest potential for developing new antifungal agents that can be used to protect crops from fungal pathogens.
Herbicidal Properties
The herbicidal activity of this compound has been observed, particularly against the root of Brassica campestris . This indicates its potential use in agriculture to control weed growth, thereby improving crop yield and reducing the reliance on traditional herbicides.
Anti-inflammatory Potential
Compounds with a similar structure have been reported to exhibit anti-inflammatory properties . This suggests that N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide could be explored further for its efficacy in reducing inflammation, which is beneficial in treating various chronic diseases.
Anticancer Research
Amide compounds, in general, play a significant role in medicinal chemistry due to their wide range of biological activities, including antitumor effects . This compound, with its unique structure, may provide a new avenue for cancer research, potentially leading to the development of novel anticancer drugs.
Insecticidal Applications
The structural modification of compounds like N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been found to improve insecticidal activities . This opens up possibilities for creating more effective and environmentally friendly insecticides.
Role in Plant Growth Regulation
Derivatives of this compound have been associated with plant growth-regulating activities . This property can be harnessed to develop products that can enhance or inhibit plant growth, depending on agricultural needs.
Safety and Hazards
The safety and hazards of similar compounds have been documented. For instance, one of the compounds has been classified with the signal word: Warning. The hazard statements include H302-H315-H319, indicating that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .
Orientations Futures
Future research could focus on further exploring the biological activities of this compound and its derivatives. For instance, preliminary bioassays have shown that similar compounds exhibit certain antifungal activity . Further studies could also investigate the potential applications of these compounds in other areas such as antimicrobial, diuretic, antiobesity, anticancer, and antiglaucoma .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells, making them potential targets for cancer treatment.
Mode of Action
Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the kinase, disrupting the growth signals in cells.
Biochemical Pathways
The inhibition of tyrosine kinases can disrupt several cellular processes, including cell growth and division, potentially leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been characterized in their salt forms , which can influence their solubility and thus their absorption and distribution in the body.
Result of Action
The inhibition of tyrosine kinases can disrupt cell growth signals, potentially leading to the death of cancer cells .
Action Environment
The structure of similar compounds can be influenced by their environment, affecting their conformation and thus their interaction with their targets .
Propriétés
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPVLPDTBOERID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)
![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)
![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)
![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)





![Methyl 5-(((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2876323.png)
![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)
